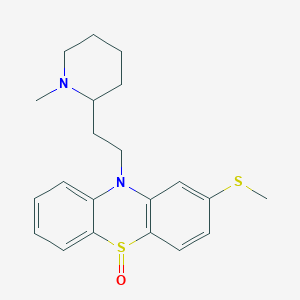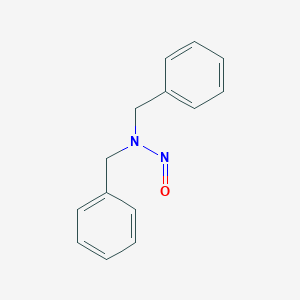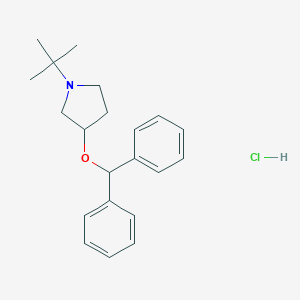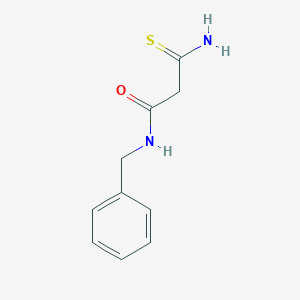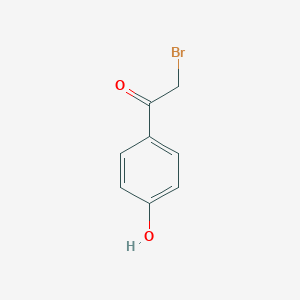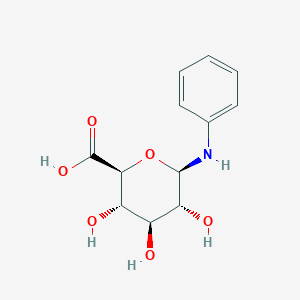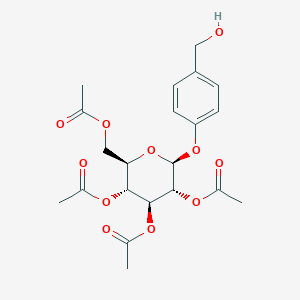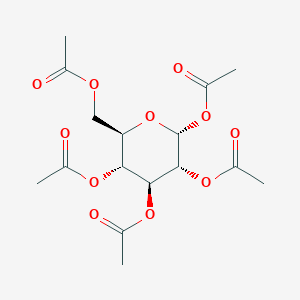
1-(3,5-Diacetoxyphenyl)-1-bromoethane
Vue d'ensemble
Description
1-(3,5-Diacetoxyphenyl)-1-bromoethane is an organic compound characterized by the presence of a bromoethane group attached to a phenyl ring substituted with two acetoxy groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane typically involves the bromination of 3,5-diacetoxyacetophenone. One common method is the α-bromination of acetophenones using sodium bromide and chloroform in a biphasic electrolysis setup with sulfuric acid as a supporting electrolyte . This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Diacetoxyphenyl)-1-bromoethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
1-(3,5-Diacetoxyphenyl)-1-bromoethane has several applications in scientific research:
Medicine: May be used in the development of new drugs or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Diacetoxyphenyl)-1-bromoethane involves its reactivity as a brominated compound. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is crucial in its applications in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diacetoxyacetophenone: A precursor in the synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane.
1-(3,5-Diacetoxyphenyl)-1-chloroethane: Similar structure but with a chlorine atom instead of bromine.
3,5-Diacetoxybenzyl bromide: Another brominated compound with similar reactivity.
Propriétés
IUPAC Name |
[3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHBERCPPDDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463870 | |
| Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026420-83-6 | |
| Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



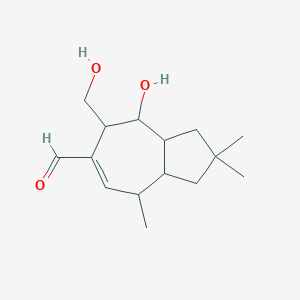
![trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B28232.png)

